molecular formula C6H10O4 B2986412 Methyl 3-(hydroxymethyl)oxetane-3-carboxylate CAS No. 1780733-73-4

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate

Cat. No.: B2986412
CAS No.: 1780733-73-4
M. Wt: 146.142
InChI Key: WQRLVZSKUIUNTD-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate (CAS 1780733-73-4) is a heterocyclic compound with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Its structure features a strained oxetane ring substituted with a hydroxymethyl (–CH₂OH) and a methyl carboxylate (–COOCH₃) group at the 3-position. This bifunctional design enables its use as a versatile building block in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fine chemicals. The carboxylate moiety directs regioselective and stereoselective reactions, while the hydroxymethyl group offers sites for further functionalization .

Properties

IUPAC Name

methyl 3-(hydroxymethyl)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRLVZSKUIUNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(hydroxymethyl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the intramolecular etherification of a hydroxy ester precursor under acidic or basic conditions . Another approach involves the ring-closing metathesis of a diene precursor using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)oxetane-3-carboxylate

    Reduction: Formation of 3-(hydroxymethyl)oxetane-3-methanol

    Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 3-Ethyl-3-hydroxymethyloxetane
  • Structure : Replaces the carboxylate group with an ethyl (–CH₂CH₃) substituent.
  • Key Data :
    • Molecular Formula: C₆H₁₂O₂ (from NMR analysis) .
    • ¹H-NMR Peaks: Distinct chemical shifts at δ 0.78 ppm (–CH₃), δ 3.57 ppm (–CH₂OH), and δ 4.33 ppm (oxetane –CH₂) .
  • Applications : Used in UV-cationic curing systems for epoxy resins. The hydroxymethyl group facilitates cross-linking, enhancing curing rates and thermal stability in polymer coatings .
b) Methyl 3-(bromomethyl)oxetane-3-carboxylate
  • Structure : Substitutes hydroxymethyl with bromomethyl (–CH₂Br).
  • Key Data :
    • Molecular Formula: C₆H₉BrO₃; Molecular Weight: 209.04 g/mol .
    • Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings).
  • Applications : Intermediate in alkylation reactions and synthesis of halogenated pharmaceuticals .
c) Methyl oxetane-3-carboxylate
  • Structure : Lacks the hydroxymethyl group, retaining only the methyl carboxylate.
  • Key Data :
    • Molecular Formula: C₅H₈O₃; Molecular Weight: 116.12 g/mol .
  • Applications : Simpler structure limits versatility but serves as a precursor for esterification or hydrolysis reactions .
Key Observations:

Polarity and Solubility: The carboxylate group in Methyl 3-(hydroxymethyl)oxetane-3-carboxylate increases polarity compared to non-carboxylated analogs like 3-ethyl-3-hydroxymethyloxetane, enhancing solubility in polar solvents .

Reactivity: Bromine in Methyl 3-(bromomethyl)oxetane-3-carboxylate enables facile nucleophilic substitutions, unlike the hydroxymethyl group, which requires activation for oxidation or esterification . The amino group in Methyl 3-(aminomethyl)oxetane-3-carboxylate allows for amide bond formation, expanding utility in medicinal chemistry .

Thermal Stability : Oxetane rings with electron-withdrawing groups (e.g., –COOCH₃) exhibit higher thermal stability, making them suitable for high-temperature polymer applications .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : this compound’s dual functionality has been leveraged in synthesizing HIV inhibitors and antiviral agents, though direct cytotoxicity remains a challenge .
  • Material Science : Formulations blending 3-ethyl-3-hydroxymethyloxetane with epoxides demonstrate accelerated curing rates under humid conditions, critical for coatings and adhesives .
  • Limitations : The hydrophilic nature of hydroxymethyl groups may reduce compatibility with hydrophobic matrices, necessitating protective group strategies .

Biological Activity

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is a compound featuring an oxetane ring, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound contains a four-membered cyclic ether structure (oxetane) with a hydroxymethyl group and a carboxylate ester functional group. This unique structure contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that some oxetane derivatives exhibit antimicrobial properties . For instance, studies have shown that this compound can effectively inhibit various bacterial strains. The minimum inhibitory concentrations (MIC) for selected strains are summarized in the following table:

Organism Strain MIC (μg/mL)
Escherichia coliATCC 259220.12
Pseudomonas aeruginosaATCC 278530.25
Staphylococcus aureusATCC 292130.12

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as:

  • Caspase Activation : The compound promotes the release of cytochrome c from mitochondria, leading to caspase activation, which is crucial for programmed cell death.
  • Inhibition of Tumor Cell Invasion : It has been shown to disrupt pathways involved in the invasion of tumor cells, such as the FAK/Paxillin pathway.

The following table summarizes the growth inhibition (GI50) values against various cancer cell lines:

Cell Line GI50 (μM)
A549 (Lung Cancer)1.5
HeLa (Cervical Cancer)2.0
MCF7 (Breast Cancer)1.8

These results indicate promising anticancer activity and warrant further investigation into the compound's therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may form adducts with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to cellular damage and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell proliferation and survival.

Case Studies

A notable case study involved testing this compound on a panel of human cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.49 to 4.79 μM across different types of cancers . This study highlights the compound's potential as a lead candidate for drug development targeting specific cancer types.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(hydroxymethyl)oxetane-3-carboxylate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cycloaddition or functionalization of oxetane precursors. For example, cycloaddition of allyl methacrylate with dienes (as seen in analogous oxetane syntheses) can yield oxetane carboxylates . Post-functionalization with hydroxymethyl groups may use hydroxymethylation agents like formaldehyde derivatives under controlled pH. Purity optimization involves chromatography (silica gel or HPLC) and recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures). Characterization via 1^1H/13^{13}C NMR and LC-MS is critical to confirm structural integrity .

Q. What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies the oxetane ring protons (δ 4.5–5.0 ppm) and hydroxymethyl group (δ 3.5–4.0 ppm). 13^{13}C NMR confirms the carboxylate carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+Na]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1720 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (hydroxyl O-H) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability tests under varying temperatures (4°C, 25°C, −20°C) and humidity levels (dry vs. humid) are recommended. Decomposition is monitored via TLC or HPLC over weeks. Oxetanes are prone to ring-opening in acidic/basic conditions; neutral pH and inert atmospheres (N2_2) enhance stability. Data from similar oxetanes suggest refrigeration (−20°C) in amber vials minimizes degradation .

Q. What are the typical ring-opening reactions of this oxetane derivative?

Methodological Answer: The strained oxetane ring undergoes nucleophilic ring-opening with amines, thiols, or acids. For example, reaction with primary amines yields β-amino alcohols, monitored by 1^1H NMR loss of oxetane protons. Kinetic studies (e.g., using in situ IR) can determine activation energies. Catalysis with Lewis acids (e.g., BF3_3) accelerates reactions .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Refer to GHS guidelines for similar oxetanes, which recommend avoiding skin/eye contact and using respirators in high-concentration settings .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites on the oxetane ring. Molecular dynamics simulations predict solvent effects (e.g., polar aprotic vs. protic) on reaction rates. Compare computational results with experimental kinetic data to validate models .

Q. What role does the hydroxymethyl group play in modifying drug delivery systems?

Methodological Answer: The hydroxymethyl group serves as a linker for conjugation to bioactive molecules (e.g., peptides or polymers). Click chemistry (e.g., CuAAC) or esterification can attach payloads. In vitro release studies (e.g., PBS buffer at 37°C) quantify hydrolysis rates. Structural analogs, such as piperazine-carboxylate derivatives, demonstrate enhanced solubility and controlled release profiles .

Q. How should researchers resolve contradictory literature data on the compound’s hazard classification?

Methodological Answer:

  • Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets.
  • Experimental Validation : Conduct acute toxicity assays (e.g., zebrafish embryo tests) and compare with existing data.
  • Contextual Analysis : Note that hazard classifications (e.g., GHS) may vary by jurisdiction or purity levels. For example, some oxetanes are labeled non-hazardous in research settings but require precautions in industrial contexts .

Q. What kinetic parameters govern the thermal decomposition of this compound?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition onset temperatures. Arrhenius plots derived from isothermal studies (e.g., at 50–100°C) calculate activation energy (EaE_a). Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., CO2_2, formaldehyde) .

Q. How can stereoelectronic effects influence the regioselectivity of its reactions?

Methodological Answer: The oxetane’s ring strain and electron-withdrawing carboxylate group direct nucleophilic attack to the less hindered carbon. Stereoelectronic analysis using Natural Bond Orbital (NBO) theory reveals hyperconjugative interactions stabilizing transition states. Experimental regioselectivity is confirmed by 13^{13}C NMR and X-ray crystallography of reaction products .

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